(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
Description
(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidin-4-one ring system. Key structural attributes include:
- Allylamino substituent: A reactive alkenyl group at position 2 of the pyrimidinone ring, which may enhance solubility and serve as a site for further functionalization .
- Thiazolidin-4-one moiety: A sulfur-containing five-membered ring with a thioxo group (C=S) at position 2 and an ethyl group at position 3, influencing electronic properties and metabolic stability .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-4-8-19-14-12(10-13-17(24)21(5-2)18(25)26-13)16(23)22-9-6-7-11(3)15(22)20-14/h4,6-7,9-10,19H,1,5,8H2,2-3H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWKZPTLZACJJ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361995-42-8 | |
| Record name | 2-(ALLYLAMINO)-3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.5 g/mol. The structure features a thiazolidinone ring fused with a pyrido[1,2-a]pyrimidine moiety, which is believed to contribute to its biological activities.
Anticancer Activity
Thiazolidinone derivatives are recognized for their potential as anticancer agents. Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinones have been reported to inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle in cancer cells.
Table 1: Anticancer Activity of Related Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone A | MCF-7 | 12.5 | Apoptosis induction |
| Thiazolidinone B | HeLa | 8.0 | Cell cycle arrest |
| (Z)-5-(...) | B16F10 | TBD | TBD |
Note: TBD = To Be Determined based on ongoing research.
In a recent study, the compound was evaluated for its cytotoxic effects using the MTT assay on B16F10 murine melanoma cells. Preliminary results indicated that it could significantly reduce cell viability in a concentration-dependent manner, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented, with various derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study tested several thiazolidinone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone C | Staphylococcus aureus | 32 |
| Thiazolidinone D | Escherichia coli | 64 |
| (Z)-5-(...) | TBD | TBD |
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinones have also demonstrated:
- Antioxidant Activity : Compounds have been shown to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory Effects : Some derivatives inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one can be contextualized by comparing it to analogs reported in recent literature (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The ethyl group at position 3 of the thiazolidinone ring in the target compound improves metabolic stability compared to non-alkylated analogs (e.g., 372499-71-3) . Aromatic substitutions (e.g., phenylethyl or benzodioxolylmethyl) enhance lipophilicity and may facilitate membrane penetration, but at the cost of solubility .
Electronic and Steric Influences: The thioxo group (C=S) in the thiazolidinone ring contributes to electron-deficient regions, enabling interactions with cysteine residues in biological targets (e.g., ferroptosis-related proteins) .
Synthetic Accessibility: The target compound shares synthetic pathways with analogs, typically involving Knoevenagel condensation between pyrido-pyrimidinone aldehydes and thiazolidinone precursors . Modifications at the thiazolidinone 3-position (e.g., ethyl vs. benzyl) require tailored alkylation or Grignard reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
